

# Application Note: NMR-Based Structural Elucidation of Schumanniofoside

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## Compound of Interest

Compound Name: Schumanniofoside

CAS No.: 107584-27-0

Cat. No.: B1681562

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## Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

**Schumanniofoside** is a bioactive secondary metabolite isolated primarily from the stem bark of *Schumanniophyton magnificum* (Rubiaceae).[1][2][3] It is chemically distinct due to its hybrid structure: a chromone core fused with an alkaloidal moiety (often involving a piperidine-like ring or quaternary ammonium), glycosylated with a disaccharide unit (typically glucose and rhamnose).[1]

The structural elucidation of **Schumanniofoside** presents three specific challenges:

- **Aglycone Complexity:** Distinguishing the chromone signals from the alkaloidal fused rings.
- **Glycosidic Linkage:** Determining the attachment point of the sugar moiety (typically C-7 or similar oxygenated positions) and the inter-glycosidic linkage.
- **Stereochemistry:** Resolving the anomeric configurations (

vs.

) and the ring fusion stereochemistry.

This protocol outlines a self-validating NMR workflow to resolve these challenges.

## Sample Preparation & Solvent Selection[9]

Objective: Maximize signal dispersion and exchangeable proton visibility.

- Solvent: DMSO-

(Dimethyl sulfoxide-d<sub>6</sub>) is the standard choice.[1]

- Causality: **Schumanniofoside** contains multiple hydroxyl groups (sugar moiety) and potentially exchangeable amide/amine protons.[1] DMSO-

inhibits rapid proton exchange, allowing for the observation of sharp hydroxyl doublets/triplets, which are critical for establishing sugar ring configurations via coupling constants (

).

- Concentration: 5–10 mg in 600 μL solvent is ideal for 2D acquisition within reasonable timeframes (12–16 hours).[1]
- Temperature: 298 K (25°C).[1]

## Experimental Protocol & Pulse Sequence Logic

### Phase 1: 1D Experiments (The Fingerprint)[1]

#### <sup>1</sup>H NMR (Proton)

- Target: Identify the diagnostic chromone "doublet pair" and anomeric protons.
- Key Signals to Observe:
  - Chromone H-2: A highly deshielded doublet (

ppm,

Hz).[1][4] The chemical shift is extreme due to the proximity to the heteroatom and carbonyl.

- Chromone H-3: An upfield doublet (

ppm,

Hz).[1][4]

- Anomeric Protons (

): Look for signals in the 4.5–5.5 ppm range.[1]

- N-Methyl Groups: Singlets in the 3.0–4.0 ppm range, indicative of the alkaloidal quaternary nitrogen.

## **<sup>13</sup>C NMR & DEPT-135**

- Target: Count carbons and differentiate CH/CH

(positive) from CH

(negative) and C

(invisible).

- Key Signals:

- Carbonyls:

ppm (Chromone C-4).[1]

- Anomeric Carbons:

95–105 ppm.

## **Phase 2: 2D Correlation (The Connectivity)[1]**

### **COSY (Correlation Spectroscopy)**

- Logic: Establishes the proton spin systems.

- Application: Trace the sugar ring protons ( ) and the coupling between Chromone H-2 and H-3.

## HSQC (Heteronuclear Single Quantum Coherence)

- Logic: Maps protons to their directly attached carbons ( ).
- Application: Differentiates the sugar methines (CH) from the alkaloidal methylenes (CH<sub>2</sub>).<sup>[1]</sup> This is crucial for assigning the overlapping region (3.0–4.0 ppm).<sup>[1]</sup>

## HMBC (Heteronuclear Multiple Bond Coherence) - CRITICAL STEP

- Logic: Detects long-range couplings ( ) and ( ), bridging fragments separated by heteroatoms (O, N).
- Application:
  - Glycosidic Linkage: Look for a correlation between the Sugar H-1' and the Aglycone C-7 (or equivalent).<sup>[1]</sup> This definitively proves where the sugar is attached.
  - Inter-sugar Linkage: Correlation between the terminal sugar anomeric proton and the inner sugar carbon (e.g., Rhamnose H-1 to Glucose C-6).<sup>[1]</sup>
  - Quaternary Assembly: Links the isolated N-methyl protons to the alkaloid ring carbons.

## NOESY/ROESY (Nuclear Overhauser Effect)

- Logic: Determines spatial proximity (through-space).<sup>[1]</sup>
- Application: Confirms the stereochemistry of the ring fusion in the alkaloid moiety and the relative orientation of the sugar units.

## Data Interpretation Guide

The following table summarizes the diagnostic chemical shifts expected for **Schumannioside** based on literature precedents for chromone alkaloid glycosides.

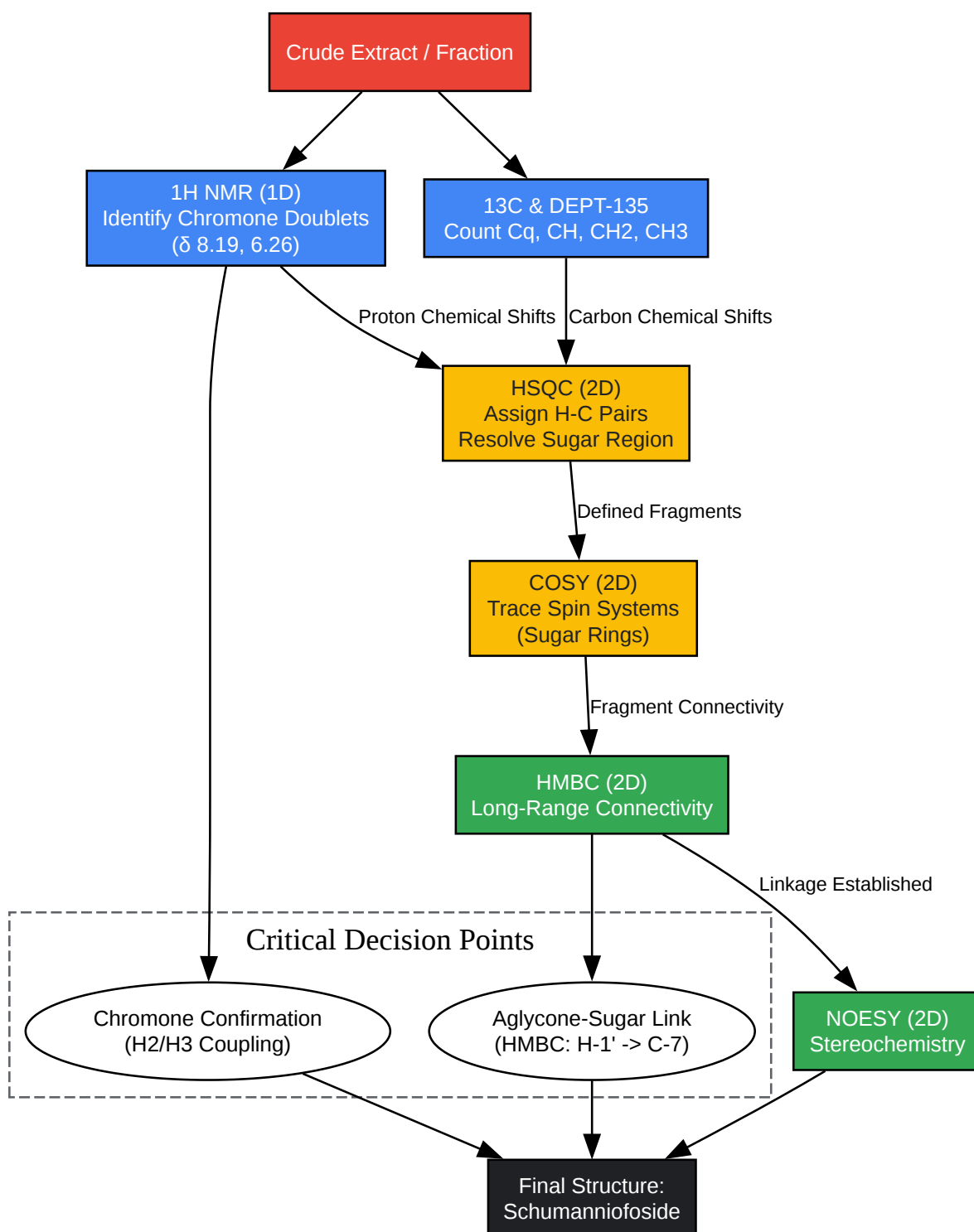
Moiety	Position	(ppm)	Multiplicity ( Hz)	(ppm)	HMBC Correlation Targets
Chromone	H-2	8.19	d (6.[1][4]0)	~155.0	C-3, C-4, C-9
H-3	6.26	d (6.[1]0)	~110-115	C-2, C-4, C-10	
C-4 (C=O)	-	-	~175-180	H-2, H-3, H-5	
Alkaloid	N-CH	3.6 - 3.9	s	~50-60	Adjacent Ring Carbons
Sugar 1	H-1' (Anomeric)	5.0 - 5.5	d (7-8 for -Glc)	100-105	Aglycone C-7
Sugar 2	H-1'' (Anomeric)	4.5 - 5.0	s/d	98-102	Sugar 1 (e.g., C-6')
CH (Rham)	1.0 - 1.2	d	~18.0	Sugar 2 C-4, C-5	

“

*Note: Exact values vary by concentration and temperature. The pattern (H-2/H-3 doublet pair) is the fingerprint.[1]*

## Elucidation Workflow Diagram

The following diagram illustrates the logical flow from spectral acquisition to structural confirmation.



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Caption: Workflow integrating 1D and 2D NMR data to resolve the chromone core, glycosidic linkages, and stereochemistry of **Schumanniofoside**.

## References

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- Othman, A., Sallam, M., & Shimizu, K. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features.[6][9][4] Molecules, 26(24), 7690.[1] [Link](#)
- PubChem. **Schumanniofoside** (Compound Summary). [Link](#)

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- To cite this document: BenchChem. [Application Note: NMR-Based Structural Elucidation of Schumanniofoside]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681562/docs#application-note-nmr-based-structural-elucidation-of-schumanniofoside>]

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